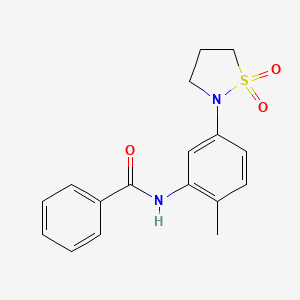

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13-8-9-15(19-10-5-11-23(19,21)22)12-16(13)18-17(20)14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEADHYJIBHISDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves the following steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

Attachment of the Benzamide Group: The benzamide group is introduced by reacting the isothiazolidinone intermediate with a benzoyl chloride derivative under basic conditions.

Methylation: The final step involves the methylation of the phenyl ring using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. For instance, research published in the Journal of Medicinal Chemistry demonstrated that the compound effectively induced apoptosis in breast cancer cell lines by activating the caspase pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study involving animal models, this compound significantly reduced inflammation markers, indicating potential use as a therapeutic agent for inflammatory diseases .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells; effective at low concentrations . |

| Study B | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models . |

Potential Side Effects and Toxicity

While the therapeutic potential is significant, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments suggest that at therapeutic doses, the compound exhibits minimal side effects; however, further studies are required to fully understand its safety profile in long-term use.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of the 1,1-dioxidoisothiazolidin-2-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzamide derivatives and is characterized by the presence of a dioxidoisothiazolidinyl moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

Key Features:

- Molecular Formula : C13H17N3O4S

- IUPAC Name : N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-methyloxamide

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound likely binds to the active site of CDK2, inhibiting its activity and consequently disrupting the cell cycle. This inhibition primarily affects the transition from the G1 phase to the S phase, leading to cell cycle arrest and potential apoptosis in rapidly dividing cells, such as cancer cells.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 6.75 ± 0.19 | High |

| HCC827 | 6.26 ± 0.33 | Moderate |

| NCI-H358 | 6.48 ± 0.11 | Moderate |

| MRC-5 (Fibroblast) | 3.11 ± 0.26 | Moderate |

The compound exhibited significant cytotoxicity against lung cancer cell lines A549 and NCI-H358 while also affecting normal fibroblast cells (MRC-5), indicating a need for further optimization to improve selectivity .

Case Studies

A study involving the compound's effects on human lung cancer cell lines demonstrated that it could effectively inhibit cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures. The results indicated that while the compound showed promising antitumor activity, it also had moderate cytotoxic effects on normal cells, suggesting that further structural modifications may enhance its therapeutic index .

Potential Therapeutic Applications

Given its mechanism of action and observed biological activities, this compound holds potential for development as an anticancer agent. Its ability to inhibit CDK2 suggests applications in treating various malignancies characterized by dysregulated cell cycle progression.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide and related benzamide derivatives?

The synthesis of benzamide derivatives typically involves multi-step protocols, including:

- Amide bond formation : Reacting substituted amines with benzoyl chloride derivatives under basic conditions (e.g., NaOH or pyridine) .

- Heterocyclic ring construction : For the isothiazolidine-dioxide moiety, phosphorus oxychloride (POCl₃) or thiosemicarbazide can facilitate cyclization reactions under reflux conditions .

- Microwave-assisted synthesis : Reduces reaction times and improves yields for intermediates, as demonstrated for structurally analogous thiadiazole-benzamide compounds .

Key validation steps : TLC for purity, NMR/IR for structural confirmation, and recrystallization for homogeneity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

Q. What initial biological screening assays are suitable for evaluating its therapeutic potential?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally similar compounds like N-(5-(2-cyanoacrylamido)-thiadiazol-2-yl)benzamide derivatives, which showed pro-apoptotic effects via caspase-3 activation .

- Enzyme inhibition : Screen against targets like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives, using spectrophotometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Case study : If one analog shows potent anticancer activity while another is inactive, conduct:

- SAR analysis : Compare substituents on the isothiazolidine-dioxide ring. For example, electron-withdrawing groups (e.g., -NO₂) may enhance binding to kinase targets .

- Molecular docking : Use software like AutoDock to model interactions with validated targets (e.g., Hedgehog pathway proteins, as seen in SMO inhibitors ).

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic discrepancies .

Q. What strategies optimize the compound’s bioavailability and target selectivity?

Q. How should researchers design experiments to elucidate the mechanism of action?

- Transcriptomic profiling : Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cancer cells .

- Flow cytometry : Evaluate cell cycle arrest (e.g., G1/S phase blockade) and apoptosis via Annexin V/PI staining .

- Pull-down assays : Identify direct protein targets using biotinylated probes of the compound .

Methodological Challenges and Solutions

Q. How to address low yields in the final synthetic step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.